N-(4-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound belongs to the family of diazatricyclo derivatives, which are characterized by their bicyclic structures containing nitrogen atoms. The systematic name indicates that it includes a 4-chlorophenyl group and a carboxamide functional group, which may contribute to its biological activity.
The compound can be sourced from various chemical databases and publications, including PubChem and ChemicalBook, which provide detailed information on its molecular formula, structure, and properties . Its molecular formula is C26H25ClN4O4, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
This compound is classified under heterocyclic compounds due to the presence of nitrogen in its cyclic structure. It also falls into the category of pharmaceuticals due to its potential therapeutic applications.
The synthesis of N-(4-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide typically involves multistep reactions that can include cyclization and functional group transformations. Common methods include:
The synthesis may involve techniques such as:
N-(4-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide can participate in various chemical reactions:
Reactions involving this compound often require careful control of pH and temperature to optimize yields and selectivity.
The mechanism of action for N-(4-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide is not fully elucidated but likely involves interactions with biological targets such as enzymes or receptors due to its structural features.
Research suggests that compounds with similar structures may exhibit inhibitory effects on specific biological pathways or enzymes involved in disease processes .
Some physical properties include:
Chemical properties include:
N-(4-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2